1,4-Dioxaspiro[4.6]undecane
Overview
Description
“1,4-Dioxaspiro[4.6]undecane” is a chemical compound with the linear formula C9H16O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular weight of “1,4-Dioxaspiro[4.6]undecane” is 156.227 . The MDL number is MFCD08274674 . More detailed information about its molecular structure is not available in the search results.
Scientific Research Applications
Synthesis of Pheromones and Chiral Molecules:
- A study by Iwata et al. (1985) demonstrates the enantioselective synthesis of (R)- and (S)-1,7-Dioxaspiro[5.5]undecane, a sex pheromone of an olive fly, using intramolecular Michael addition reaction with chiral vinylic sulfoxides (Iwata, Fujita, Hattori, Uchida, & Imanishi, 1985).
- A study by Uchiyama et al. (2001) synthesizes both enantiomers of 1,7-dioxaspiro[5.5]undecane, major pheromone components of the olive fruit fly, through intramolecular asymmetric oxyselenenylation (Uchiyama, Oka, Harai, & Ohta, 2001).
Sex Pheromone Activity and Behavioral Research:
- Haniotakis et al. (1986) investigate the sex-specific activity of enantiomers of 1,7-Dioxaspiro[5.5]undecane, the major pheromone of Dacus oleae. It is found that the (R)-enantiomer functions as a sex attractant while the (S)-enantiomer acts as a short-range arrestant and aphrodisiac (Haniotakis, Francke, Mori, Redlich, & Schurig, 1986).
Crystal Structure and Thermodynamic Properties:
- Zeng, Wang, and Zhang (2021) discuss the crystal structure and thermodynamic properties of a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety, showing its structural and molecular characteristics (Zeng, Wang, & Zhang, 2021).
Synthesis of Spiroketals and Variants:
- A study by Fletcher et al. (1992) determines the absolute stereochemistry of the 1,7-dioxaspiro[5.5]undecanols, which consistently accompany racemic 1,7-dioxaspiro[5.5]undecane in various fruit-fly species including the olive-fly (Fletcher, Jacobs, Kitching, Krohn, Drew, Haniotakis, & Francke, 1992).
- The study by Zhang et al. (1999) synthesizes unusual branched-carbon chain spiroacetals, including 1,7-dioxaspiro[5.5]undecane, identified in rove beetles, and explores their natural isomeric forms (Zhang, Fletcher, Dettner, Francke, & Kitching, 1999).
Safety and Hazards
properties
IUPAC Name |
1,4-dioxaspiro[4.6]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPMQYWLGNLUQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312502 | |
Record name | 1,4-Dioxaspiro[4.6]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30312502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxaspiro[4.6]undecane | |
CAS RN |
184-26-9 | |
Record name | 1,4-Dioxaspiro[4.6]undecane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255303 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dioxaspiro[4.6]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30312502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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